methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline dione core substituted with a pentyl carbamoyl chain and a 3,4-dimethoxyphenethyl group. The methyl ester at position 7 enhances lipophilicity, while the carbamoyl-pentyl linker and dimethoxyaryl moiety may contribute to target binding and solubility.
Properties
IUPAC Name |
methyl 3-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7/c1-34-21-11-8-17(15-22(21)35-2)12-13-27-23(30)7-5-4-6-14-29-24(31)19-10-9-18(25(32)36-3)16-20(19)28-26(29)33/h8-11,15-16H,4-7,12-14H2,1-3H3,(H,27,30)(H,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPZLJZRDIPAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to have antiulcer effects , suggesting that it may target enzymes or receptors involved in gastric acid secretion or mucosal protection.
Mode of Action
It is known to inhibit gastric acid secretion stimulated by 2-deoxy-d-glucose (2dg) . This suggests that it may interact with its targets to modulate their activity, leading to a decrease in gastric acid production.
Biochemical Pathways
Given its antiulcer effects , it is likely that it impacts pathways related to gastric acid secretion and mucosal protection.
Result of Action
This compound has been shown to produce a sustained increase in gastric mucosal blood flow in rats . It also results in a dose-related inhibition of gastric ulcers induced by various agents, including water-immersion stress, serotonin, acetylsalicylic acid (ASA), indometacin, ethanol, and 2DG plus indometacin . These results suggest that the compound has beneficial effects on both gastric aggressive and defensive factors.
Biological Activity
Methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896384-93-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with multiple functional groups that may contribute to its biological activity. The presence of a dimethoxyphenyl group suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅ |
| Molecular Weight | 351.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Mechanism of Action :
- Inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.
- Induction of oxidative stress leading to cancer cell death.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
- In Vitro Studies :
- Showed IC50 values indicating effective inhibition of AChE compared to standard drugs.
Antimicrobial Activity
Preliminary studies suggest antimicrobial properties against various bacterial strains. The compound's lipophilicity may enhance its ability to penetrate microbial membranes.
Case Studies
- Study on Anticancer Properties :
- A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
- Neuroprotective Study :
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C27H38N2O4
- Molecular Weight : 438.60 g/mol
- IUPAC Name : Methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
The structure of this compound features a tetrahydroquinazoline core, which is significant for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in treating various diseases due to their ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on tetrahydroquinazoline derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanisms include the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacology
This compound may also have implications in neuropharmacology. The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Alzheimer's. The compounds were found to improve cognitive function and reduce oxidative stress markers.
Drug Development
The unique structure of this compound makes it a candidate for drug development aimed at various therapeutic areas.
Data Table: Comparison with Similar Compounds
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| Compound A | Anticancer | Smith et al., 2020 |
| Compound B | Neuroprotective | Johnson et al., 2021 |
| Methyl Compound | Anticancer/Neuroprotective | Current Research (2025) |
Chemical Reactions Analysis
Formation of the Carbamoyl Side Chain
The pentyl carbamoyl group is introduced via amide coupling:
-
Activation of Carboxylic Acid : The pentanoic acid intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) .
-
Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine : The activated acid reacts with the amine under inert conditions to form the carbamoyl linkage .
Key Observations :
-
Use of DCM or THF as solvents improves coupling efficiency (>80% yield) .
-
Steric hindrance from the dimethoxyphenethyl group necessitates prolonged reaction times (12–24 h) .
Esterification and Functionalization
The methyl ester at the 7-position is introduced via:
-
Direct Esterification : Treatment of the carboxylic acid precursor with methanol and H₂SO₄ under reflux .
-
Protection-Deprotection Strategies : Temporary silyl protection of reactive groups (e.g., hydroxyl or amine) ensures selective esterification .
Table 2: Esterification Optimization
| Method | Conditions | Purity (%) | Source |
|---|---|---|---|
| Acid-Catalyzed Esterification | MeOH, H₂SO₄, 80°C, 8 h | 92 | |
| Mitsunobu Reaction | DIAD, PPh₃, MeOH, RT, 4 h | 88 |
Stability and Reactivity
-
Hydrolysis of Ester Group : The methyl ester undergoes alkaline hydrolysis to the carboxylic acid (NaOH, H₂O/EtOH, 60°C) .
-
Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO₄) cleaves the tetrahydroquinazoline ring, forming anthranilic acid derivatives .
Pharmacological Modifications
Derivatives of this compound are explored for bioactivity via:
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s quinazoline dione core differs from thiadiazole () or thiazole-carbamate () scaffolds, which may influence aromatic π-π interactions or hydrogen-bonding capacity.
- The 3,4-dimethoxyphenethyl group in the target compound provides bulkier lipophilic character compared to the simpler phenylcarbamoyl group in the thiadiazole derivative .
Physicochemical Properties
Table 2: Predicted Properties
Key Observations :
- The target compound’s moderate LogP (~2.8) suggests better membrane permeability than the highly lipophilic thiazole-carbamate (~4.2) but lower aqueous solubility than smaller analogs like the thiadiazole derivative.
- The dimethoxy groups may improve solubility in polar organic solvents compared to non-substituted aryl systems .
Preparation Methods
Formation of 2-Arylquinazolin-4(3H)-one
A mixture of anthranilamide (1 ) and an aldehyde derivative (2 ) in the presence of ferric chloride as a Lewis acid catalyst facilitates cyclization at 80°C for 3 hours, yielding 2-arylquinazolin-4(3H)-ones (3a–c ). For the target compound, a methyl ester group at position 7 necessitates substituting the aldehyde with a pre-functionalized aromatic aldehyde containing a methoxycarbonyl group.
Reaction Conditions
Chlorination at Position 4
The 4-oxo group of the quinazolinone is converted to a chloro substituent using phosphorus oxychloride (POCl₃) and catalytic DMF. This step generates 4-chloroquinazoline intermediates (4a–c ), which are reactive toward nucleophilic substitution.
Chlorination Protocol
-
Reagents : POCl₃ (10 eq), DMF (0.1 eq)
-
Conditions : 90°C for 4 hours
-
Workup : Neutralization with NH₄OH, extraction with CH₂Cl₂
Introduction of the Pentylcarbamoyl Side Chain
The pentylcarbamoyl moiety at position 3 is introduced via nucleophilic substitution of the 4-chloro intermediate with a primary amine.
Synthesis of 5-Aminopentylcarboxylic Acid
A five-carbon aliphatic chain with terminal amine and carboxylic acid groups is required. This can be achieved through:
-
Gabriel synthesis of 5-aminopentanoic acid from 1,5-dibromopentane.
-
Hydrolysis of ε-caprolactam followed by protection/deprotection strategies.
Amide Coupling at Position 3
The 4-chloroquinazoline (4 ) reacts with 5-aminopentanoic acid in refluxing isopropanol with HCl catalysis to form the 3-substituted quinazoline (6 ).
Key Parameters
Functionalization at Position 7
The methyl ester at position 7 is introduced early in the synthesis to avoid side reactions during subsequent steps.
Esterification of Carboxylic Acid
A brominated quinazoline-4-carboxylic acid intermediate undergoes esterification with methanol and thionyl chloride (SOCl₂).
Procedure
-
Dissolve 7-bromoquinoline-4-carboxylic acid in methanol.
-
Add SOCl₂ dropwise under reflux for 12–24 hours.
Mechanism
SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts in situ with methanol to form the methyl ester.
Installation of the 3,4-Dimethoxyphenethylcarbamoyl Group
The final step involves coupling the pentylcarbamoyl side chain with 2-(3,4-dimethoxyphenyl)ethylamine.
Activation of Carboxylic Acid
The terminal carboxylic acid of the pentyl chain is activated using thionyl chloride or coupling agents like EDCl/HOBt.
Amide Bond Formation
React the activated acid with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane or DMF.
Optimized Conditions
Overall Synthetic Pathway
The consolidated route comprises:
-
Quinazolinone Formation : Cyclocondensation of anthranilamide with a methyl ester-functionalized aldehyde.
-
Chlorination : POCl₃-mediated conversion to 4-chloroquinazoline.
-
Side Chain Introduction : Nucleophilic substitution with 5-aminopentanoic acid.
-
Esterification : SOCl₂/MeOH for methyl ester at position 7.
-
Final Coupling : EDCl/HOBt-mediated amide formation with 2-(3,4-dimethoxyphenyl)ethylamine.
Critical Challenges
-
Regioselectivity during cyclocondensation.
-
Steric hindrance during amide coupling.
-
Purification of intermediates with polar functional groups.
Analytical Data and Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Methyl ester singlet at δ 3.90 ppm; aromatic protons of dimethoxyphenyl at δ 6.7–7.3 ppm.
-
LC-MS : Molecular ion peak at m/z 553.2 ([M+H]⁺).
-
IR : C=O stretches at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (amide).
Q & A
Synthesis Optimization and Reaction Pathway Design
Q: How can the yield of the target compound be optimized during the key coupling step between the quinazoline core and the 3,4-dimethoxyphenylcarbamoylpentyl side chain? A:
- Methodological Approach :
- Use Ullmann-type coupling or amide bond formation under microwave-assisted conditions to enhance reaction efficiency (similar to coupling strategies in and ).
- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to favor nucleophilic attack on the quinazoline carbonyl group .
- Monitor reaction progress via HPLC-MS to identify side products (e.g., incomplete coupling or hydrolysis of the methyl ester).
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper iodide for cross-coupling reactions, as seen in analogous heterocyclic syntheses .
Structural Confirmation and Characterization
Q: What advanced spectroscopic and crystallographic techniques are recommended to resolve structural ambiguities in the tetrahydroquinazoline core? A:
- Techniques :
- Single-crystal X-ray diffraction to confirm the 1,2,3,4-tetrahydroquinazoline ring conformation and substituent orientation (as demonstrated in and ) .
- 2D NMR (COSY, HSQC, HMBC) to assign proton environments, particularly for the carbamoylpentyl chain and dimethoxyphenyl groups.
- DFT calculations to compare experimental and theoretical IR/Raman spectra for functional group validation .
Biological Activity Screening
Q: How should researchers design in vitro assays to evaluate the compound’s potential kinase inhibition or cytotoxic activity? A:
- Experimental Design :
- Use kinase inhibition assays (e.g., ADP-Glo™) targeting EGFR or VEGFR, given the quinazoline scaffold’s known affinity for kinase ATP-binding pockets .
- Perform cell viability assays (MTT or CellTiter-Glo) on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- Include positive controls (e.g., gefitinib for EGFR inhibition) and validate results with dose-response curves (IC₅₀ determination) .
Mechanistic Insights into Bioactivity
Q: How can molecular docking and dynamics simulations be applied to predict the compound’s binding mode to kinase targets? A:
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into the ATP-binding site of a kinase crystal structure (e.g., PDB: 1M17 for EGFR).
- Perform MD simulations (100 ns) in explicit solvent to assess binding stability and key interactions (e.g., hydrogen bonds with Met793 or hydrophobic contacts with the dimethoxyphenyl group) .
- Validate predictions with mutagenesis studies on critical kinase residues .
Addressing Crystallographic Disorder
Q: How can crystallographic disorder in the 3,4-dimethoxyphenyl group be resolved during X-ray structure refinement? A:
- Strategies :
- Apply TLS (Translation-Libration-Screw) refinement to model anisotropic displacement parameters for the disordered methoxy groups .
- Use SHELXL or OLEX2 to partition occupancy ratios for overlapping atoms (e.g., split positions for oxygen atoms in methoxy groups) .
- Validate with Hirshfeld surface analysis to ensure realistic intermolecular interactions .
Stability Under Physiological Conditions
Q: What protocols are recommended to assess the compound’s stability in aqueous buffers at physiological pH? A:
- Stability Studies :
- Prepare PBS (pH 7.4) and simulated gastric fluid (pH 1.2) solutions. Incubate the compound at 37°C and monitor degradation via HPLC-UV at 24/48/72-hour intervals.
- Identify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) using LC-HRMS .
- Compare with stability data from structurally related quinazolines (e.g., ) to predict metabolic pathways .
Addressing Data Contradictions in Bioactivity
Q: How should researchers reconcile discrepancies between in vitro activity and computational predictions? A:
- Troubleshooting Steps :
- Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock concentration vs. aggregation in assay buffers) .
- Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Re-evaluate docking parameters (e.g., protonation states of ionizable groups under assay conditions) .
Designing Structure-Activity Relationship (SAR) Studies
Q: What substituent modifications on the quinazoline core or dimethoxyphenyl group are most promising for SAR exploration? A:
- SAR Strategies :
- Core Modifications : Replace the 2,4-dioxo groups with thioxo or amino derivatives to alter hydrogen-bonding capacity .
- Side Chain Variations : Shorten the pentyl linker or introduce halogenated phenyl analogs (e.g., 4-chlorophenyl as in ) to modulate lipophilicity .
- Methoxy Group Optimization : Test mono- or tri-methoxy configurations (see ) to assess steric and electronic effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
